Diheptyl disulfide
Overview
Description
Diheptyl disulfide, also known as 8,9-dithiahexadecane, is an organic compound with the molecular formula C14H30S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its applications as a corrosion inhibitor and in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diheptyl disulfide can be synthesized through several methods. One common approach involves the reaction of alkyl halides with sodium disulfide in dimethyl sulfoxide (DMSO) at elevated temperatures. Another method includes the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidative coupling of thiols. This method involves the oxidation of heptyl thiol using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is typically carried out in an organic solvent like ethanol, which facilitates the formation of the disulfide bond .
Chemical Reactions Analysis
Types of Reactions: Diheptyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions
Major Products:
Oxidation: Formation of heptyl sulfoxide and heptyl sulfone.
Reduction: Formation of heptyl thiol.
Substitution: Formation of various substituted disulfides
Scientific Research Applications
Diheptyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It plays a role in studying the redox behavior of biological systems and in the development of redox-active drugs.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as a corrosion inhibitor in the petroleum industry and in the desulfurization process of fuels
Mechanism of Action
The mechanism of action of diheptyl disulfide involves its ability to undergo redox reactions. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular processes. The sulfur-sulfur bond in this compound is readily exchangeable, making it a versatile compound in dynamic covalent chemistry .
Comparison with Similar Compounds
- Diethyl disulfide (C4H10S2)
- Dibutyl disulfide (C8H18S2)
- Dipropyl disulfide (C6H14S2)
Comparison: Diheptyl disulfide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain disulfides. The longer chain length increases its hydrophobicity and affects its solubility in various solvents. Additionally, the reactivity of this compound in redox reactions can differ from that of shorter-chain disulfides, making it suitable for specific applications in corrosion inhibition and organic synthesis .
Properties
IUPAC Name |
1-(heptyldisulfanyl)heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30S2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGAFLQUAVLERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSSCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146873 | |
Record name | Diheptyl disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-16-9 | |
Record name | Diheptyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10496-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diheptyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diheptyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diheptyl disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diheptyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diheptyl disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2ULM5QWG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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